molecular formula C8H14N2O4 B1669430 Coprine CAS No. 58919-61-2

Coprine

Cat. No.: B1669430
CAS No.: 58919-61-2
M. Wt: 202.21 g/mol
InChI Key: OXSNIRUFWNKVQN-YFKPBYRVSA-N
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Chemical Reactions Analysis

Coprine undergoes several types of chemical reactions:

    Hydrolysis: This compound hydrolyzes to produce glutamic acid and 1-aminocyclopropanol.

    Oxidation: The cyclopropyl group in this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.

    Substitution: The amino group in this compound can participate in substitution reactions, particularly with electrophiles.

Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are glutamic acid and 1-aminocyclopropanol .

Scientific Research Applications

Therapeutic Applications

1. Alcoholism Treatment

  • Coprine's ability to inhibit aldehyde dehydrogenase has prompted research into its use as a pharmacological agent for treating alcohol dependence. Studies have shown that this compound can produce hyperaldehydemia in animal models, suggesting its potential to deter alcohol consumption through negative reinforcement .

2. Hepatoprotective Effects

  • Recent studies indicate that derivatives of this compound may exhibit hepatoprotective properties. For instance, modified polysaccharides from Coprinus comatus have demonstrated the ability to mitigate alcohol-induced liver injury by enhancing antioxidant enzyme activities and improving lipid profiles in experimental models .

3. Antioxidant and Anticancer Properties

  • Research has highlighted the antioxidant and anticancer activities associated with this compound and its parent mushrooms. Various studies have reported that compounds derived from Coprinus comatus exhibit significant anticancer effects against several human cancer cell lines, making them potential candidates for cancer therapy .

Case Study 1: Alcoholism Treatment

A study conducted on mice demonstrated that administration of this compound resulted in significant increases in acetaldehyde levels when ethanol was also administered. The study concluded that this compound could serve as an effective deterrent against alcohol consumption due to its ability to induce adverse reactions when combined with alcohol .

Case Study 2: Hepatoprotection

In a controlled experiment involving rats, a polysaccharide derived from Coprinus comatus was shown to significantly reduce liver damage caused by alcohol consumption. The treatment group exhibited lower serum lipid levels and enhanced antioxidant enzyme activity compared to the control group, indicating the potential for clinical applications in protecting against liver damage .

Summary of Research Findings

Application AreaFindingsReferences
Alcoholism TreatmentInduces hyperaldehydemia; potential aversive agent against alcohol
Hepatoprotective EffectsReduces liver damage; enhances antioxidant activity
Antioxidant PropertiesExhibits significant antioxidant activity; potential anticancer effects

Biological Activity

Coprine, a compound found in certain mushrooms, particularly Coprinus atramentarius, exhibits notable biological activities and toxicological effects. This article explores the biological activity of this compound, including its physiological effects, potential therapeutic applications, and associated risks.

This compound acts primarily by inhibiting the enzyme aldehyde dehydrogenase (ALDH). This inhibition leads to the accumulation of acetaldehyde when ethanol is consumed, resulting in a disulfiram-like reaction. The physiological effects are characterized by flushing, tachycardia, and gastrointestinal distress upon alcohol consumption following this compound ingestion .

2. Physiological Effects

This compound has been studied for various physiological effects:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, reducing oxidative stress in cells.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Hepatoprotective Effects : Studies have shown that this compound can protect liver cells from alcohol-induced damage by enhancing antioxidant enzyme activities .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease due to its acetylcholinesterase inhibitory activity .

3. Toxicological Profile

While this compound has beneficial effects, it also poses risks:

  • Alcohol Interaction : The most significant risk associated with this compound is its interaction with alcohol, leading to severe reactions characterized by flushing, tachycardia, and vomiting .
  • Chronic Toxicity : Animal studies have indicated that prolonged exposure to this compound can lead to decreased testicular weight and bone marrow depression . In rats and dogs, chronic dosing resulted in notable physiological changes such as irritability and reduced food intake .

Case Study 1: Acute Reaction to this compound

A 37-year-old male ingested C. atramentarius followed by alcohol consumption. He experienced severe flushing, vomiting, and tachycardia (up to 150 beats per minute). Symptoms persisted for approximately 72 hours post-ingestion .

Case Study 2: Long-term Effects of this compound

In a chronic dosing study with rats over 60 days, researchers observed significant reductions in testicular weight and bone marrow suppression at doses of 200 mg/kg/day. These findings highlight the potential reproductive toxicity of this compound .

Table 1: Biological Activities of this compound

Activity TypeEffect Description
AntioxidantReduces oxidative stress
AnticancerInhibits cancer cell proliferation
HepatoprotectiveProtects liver from alcohol-induced damage
Acetylcholinesterase InhibitionPotential neuroprotective effects

Table 2: Toxicological Effects of this compound

Effect TypeDescription
Acute ReactionsFlushing, tachycardia, vomiting
Chronic ToxicityDecreased testicular weight, bone marrow depression
Gastrointestinal DistressNausea and vomiting after alcohol consumption

Q & A

Basic Research Questions

Q. How to design a systematic review for Coprine-related studies?

  • Methodology : Follow PRISMA guidelines to identify, screen, and synthesize literature. Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND toxicity") to minimize bias. Include studies detailing this compound’s isolation, biochemical properties, or mechanisms (e.g., alcohol dehydrogenase inhibition). Critically appraise sources using tools like AMSTAR-2 for quality assessment .
  • Example Table :

ParameterInclusion CriteriaExclusion Criteria
Study TypePeer-reviewed articles, in vivo/in vitroReviews, non-English texts
Time Frame1990–2025Pre-1990 studies
Outcome MeasuresLD50, metabolic pathwaysCommercial synthesis methods

Q. What experimental parameters are critical for isolating this compound from fungi?

  • Methodology : Optimize extraction protocols using polar solvents (e.g., methanol-water) and confirm purity via HPLC or NMR. Reference methods from primary literature, such as column chromatography conditions (e.g., silica gel, 40–63 μm particle size) .
  • Key Considerations :

  • Document solvent ratios, temperature, and pressure.
  • Validate compound identity via spectral data (e.g., UV-Vis λmax at 280 nm for this compound) .

Q. How to formulate a hypothesis for this compound’s biochemical interactions?

  • Methodology : Use the PICO framework (Population, Intervention, Comparison, Outcome). Example:

  • Population: Mammalian liver cells.
  • Intervention: this compound exposure (0.1–10 µM).
  • Comparison: Control (untreated cells).
  • Outcome: Alcohol dehydrogenase inhibition (%) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodology : Conduct meta-analysis using RevMan or R’s metafor package. Stratify data by variables like species (mice vs. humans) or administration routes (oral vs. intravenous). Apply Egger’s test to assess publication bias .
  • Case Study : A 2023 study reported this compound’s half-life (t½) as 2.5 hours in rats vs. 4.1 hours in humans. Differences may stem from cytochrome P450 isoform variability; validate via cross-species enzyme assays .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For skewed data, apply Box-Cox transformation. Validate models via bootstrapping (1,000 iterations) .
  • Example Workflow :

     Raw Data → Outlier Removal (Grubbs’ test) → Normality Check (Shapiro-Wilk) → Model Fitting → AIC Comparison  

Q. How to ensure reproducibility in this compound toxicity studies?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for in vivo experiments. Pre-register protocols on platforms like OSF, detailing strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats). Share raw data in FAIR-compliant repositories (e.g., Zenodo) .

Q. What interdisciplinary strategies enhance this compound’s mechanism-of-action studies?

  • Methodology : Integrate transcriptomics (RNA-seq) with metabolomics (LC-MS) to map this compound’s effects on ethanol metabolism pathways. Use pathway enrichment tools (e.g., KEGG Mapper) to identify disrupted nodes .
  • Collaboration Framework :

  • Biochemists: Validate enzyme kinetics.
  • Bioinformaticians: Analyze multi-omics datasets.

Q. Methodological Guidelines

  • Data Integrity : Maintain lab notebooks with timestamps and reagent lot numbers. Use version-controlled software (e.g., GitLab) for code and analysis scripts .
  • Ethical Compliance : For human cell studies, obtain IRB approval and document informed consent procedures. Reference NIH guidelines for preclinical reporting .

Properties

IUPAC Name

(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEZRBUCLFMTLD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974419
Record name N-(1-Hydroxycyclopropyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58919-61-2
Record name Coprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58919-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058919612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxycyclopropyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28L2R8DM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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